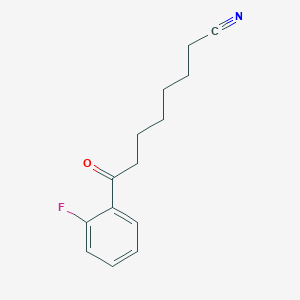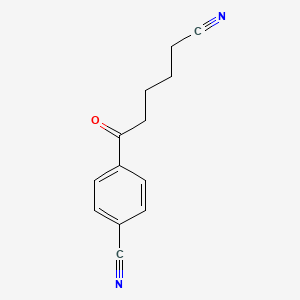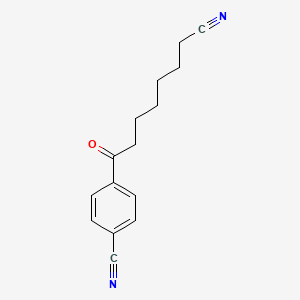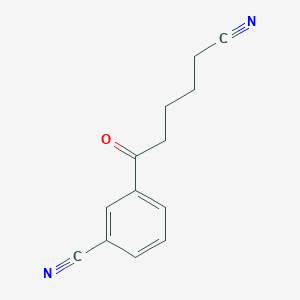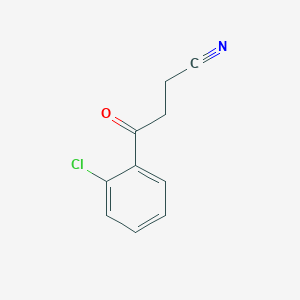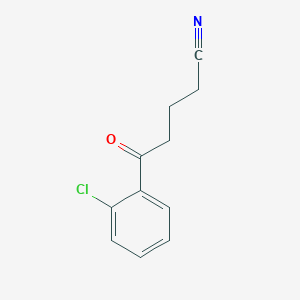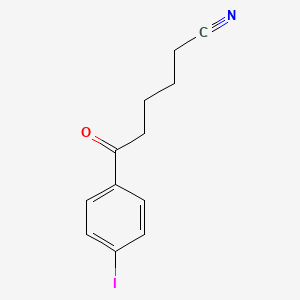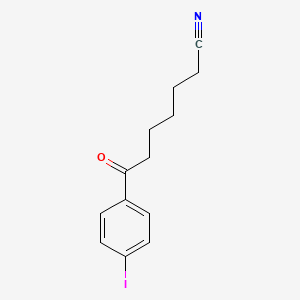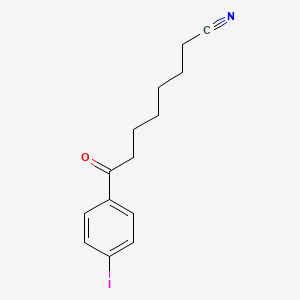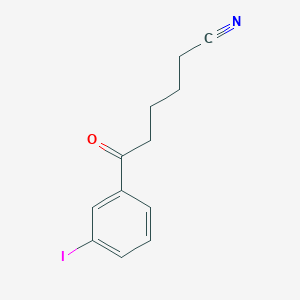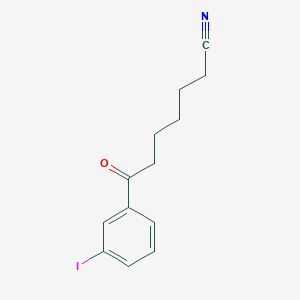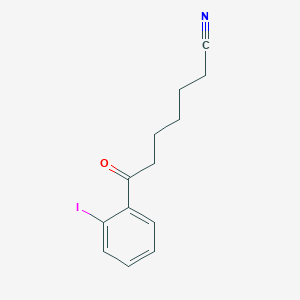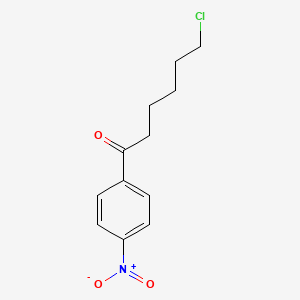![molecular formula C9H16N2O B1324301 3,9-Diazaspiro[5.5]undecan-2-one CAS No. 867006-20-0](/img/structure/B1324301.png)
3,9-Diazaspiro[5.5]undecan-2-one
Vue d'ensemble
Description
3,9-Diazaspiro[5.5]undecan-2-one is a heterocyclic organic compound . It has a molecular weight of 170.21 . The IUPAC name for this compound is 1-oxa-3,9-diazaspiro[5.5]undecan-2-one .
Synthesis Analysis
The synthesis of 3,9-Diazaspiro[5.5]undecan-2-one involves various strategies. One approach involves the Michael addition of a lithium enolate . Another approach involves the replacement of the cyclic carbamate in the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template .Molecular Structure Analysis
The molecular structure of 3,9-Diazaspiro[5.5]undecan-2-one is represented by the InChI code: 1S/C8H14N2O2/c11-7-10-6-3-8(12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11) .Physical And Chemical Properties Analysis
3,9-Diazaspiro[5.5]undecan-2-one is a solid substance with a melting point of 175-176 degrees Celsius .Applications De Recherche Scientifique
CCR8 Antagonists
3,9-Diazaspiro[5.5]undecan-2-one derivatives have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases. Their application in asthma, chronic obstructive pulmonary disease, and rhinitis has been emphasized (Norman, 2007).
Potent CCR5 Antagonists
Another research area involves these compounds as potent CCR5 antagonists. A study showcased the synthesis, SAR, and antiviral activities of 3,9-diazaspiro[5.5]undecane derivatives, highlighting one compound with an attractive combination of antiviral potency and pharmacokinetic profile (Yang et al., 2009).
Bioactivity and Synthesis
1,9-Diazaspiro[5.5]undecanes, including those fused with arenes/heteroarenes or containing a carbonyl group at position 2, are explored for their potential in treating obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Activity
Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones revealed their potential as antihypertensive agents. A particular compound demonstrated activity predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Spirocyclization Synthesis
The construction of 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of 4-substituted pyridines was explored. This synthesis process is significant in the development of these compounds (Parameswarappa & Pigge, 2011).
Glycoprotein IIb-IIIa Antagonists
Novel glycoprotein IIb-IIla antagonists containing the 3,9-diazaspiro[5.5]undecane nucleus have been synthesized, demonstrating their utility as potent platelet aggregation inhibitors (Smyth et al., 2001).
Synthesis Diversification
The divergent synthesis of 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, including an asymmetric synthesis, has been achieved, introducing various substituents at crucial positions, indicating the versatility of these compounds in drug development (Yang et al., 2008).
Soluble Epoxide Hydrolase Inhibitors
1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as potent soluble epoxide hydrolase inhibitors. These compounds demonstrated oral activity as potential agents for treating chronic kidney diseases (Kato et al., 2014).
Spirocycle Synthesis
The synthesis of 3,9-diazaspiro[5.5]undecanes from dianhydrides or N-methyl-4-piperidone, yielding both symmetrical and unsymmetrical derivatives, has been successfully achieved (Rice, Grogan, & Freed, 1964).
Microwave-Assisted Solid-Phase Synthesis
The microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes, utilizing α-methyl benzyl carbamate resin linker, demonstrated a novel and efficient synthetic route for these compounds (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
GABAAR Antagonists with Immunomodulatory Effect
The 3,9-diazaspiro[5.5]undecane-based compounds were found to be potent competitive GABAAR antagonists with low cellular membrane permeability. They offer a platform to explore immunomodulatory potential for this class of compounds (Bavo et al., 2021).
Photophysical Studies and TDDFT Calculations
Studies on diazaspiro compounds involving photophysical behaviors, solvatochromic analysis, and TDDFT calculations have provided insights into the solvent effect on their spectral properties (Aggarwal & Khurana, 2015).
Catalyst-Free Synthesis of Spiro Heterocycles
An efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles via a double Michael addition reaction was developed, showcasing the versatility and efficiency of synthesizing diazaspiro[5.5]undecane derivatives (Aggarwal, Vij, & Khurana, 2014).
Natural Product-Inspired Drug Discovery Scaffolds
Inspired by bioactive natural products, novel spiro scaffolds, including 1,9-diazaspiro[5.5]undecane, were designed and synthesized for potential use in drug discovery (Jenkins et al., 2009).
Safety And Hazards
Orientations Futures
Future research on 3,9-Diazaspiro[5.5]undecan-2-one could focus on its potential therapeutic applications. For instance, it has been suggested that these compounds could be used for the treatment of obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders . Furthermore, patents have been filed for 5-aryl-3,9-diazaspiro[5.5]undecan-2-one compounds, indicating potential future directions in drug development .
Propriétés
IUPAC Name |
3,9-diazaspiro[5.5]undecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-7-9(3-6-11-8)1-4-10-5-2-9/h10H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXNSRPALMNQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629280 | |
| Record name | 3,9-Diazaspiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Diazaspiro[5.5]undecan-2-one | |
CAS RN |
867006-20-0 | |
| Record name | 3,9-Diazaspiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



